molecular formula C21H28ClN3O3 B12746851 N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride CAS No. 83850-82-2

N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride

Cat. No.: B12746851
CAS No.: 83850-82-2
M. Wt: 405.9 g/mol
InChI Key: XLXMIXXROKJOBW-UHFFFAOYSA-N
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Description

N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride is a complex organic compound with a molecular formula of C21H27N3O3.ClH and a molecular weight of 405.97 g/mol . This compound is known for its unique chemical structure, which includes both aromatic and amide functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride typically involves multiple steps. One common method includes the reaction of anthranilic acid with benzyl chloride to form N-benzylanthranilic acid . This intermediate is then reacted with diethylaminoethyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amine and aromatic groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications.

Properties

CAS No.

83850-82-2

Molecular Formula

C21H28ClN3O3

Molecular Weight

405.9 g/mol

IUPAC Name

2-[[2-[2-(diethylamino)ethylamino]-2-oxo-1-phenylethyl]amino]benzoic acid;hydrochloride

InChI

InChI=1S/C21H27N3O3.ClH/c1-3-24(4-2)15-14-22-20(25)19(16-10-6-5-7-11-16)23-18-13-9-8-12-17(18)21(26)27;/h5-13,19,23H,3-4,14-15H2,1-2H3,(H,22,25)(H,26,27);1H

InChI Key

XLXMIXXROKJOBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2C(=O)O.Cl

Origin of Product

United States

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